2-[(3-Cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid
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Overview
Description
2-[(3-Cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid, also known as CMPA, is a synthetic compound that has been used in scientific research to investigate its mechanism of action and potential therapeutic applications.
Scientific Research Applications
2-[(3-Cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been used in scientific research to investigate its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to exhibit anti-inflammatory and anti-tumor properties, as well as the ability to regulate blood sugar levels in diabetic mice.
Mechanism of Action
2-[(3-Cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid works by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to decrease the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It also inhibits the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In diabetic mice, this compound has been shown to improve glucose tolerance and insulin sensitivity.
Advantages and Limitations for Lab Experiments
2-[(3-Cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, such as its low solubility in water and limited bioavailability in vivo.
Future Directions
There are several future directions for research on 2-[(3-Cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid, including investigating its potential therapeutic applications in other diseases such as Alzheimer's and Parkinson's, optimizing its chemical structure to improve its efficacy and bioavailability, and developing new methods for its delivery in vivo.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and optimize its chemical structure for improved efficacy and bioavailability.
Synthesis Methods
2-[(3-Cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid can be synthesized using a multi-step process that involves the reaction of 3-cyanophenylsulfonyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
properties
IUPAC Name |
2-[(3-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-10(2)8-15(9-13(16)17)20(18,19)12-5-3-4-11(6-12)7-14/h3-6,10H,8-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMALEZGKRHEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)O)S(=O)(=O)C1=CC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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